molecular formula C10H8N4O4 B6361945 3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole CAS No. 1240566-93-1

3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole

Cat. No.: B6361945
CAS No.: 1240566-93-1
M. Wt: 248.19 g/mol
InChI Key: KFNFOIHQIVOPIT-UHFFFAOYSA-N
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Description

The compound “3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole” is a nitroaromatic compound . Nitroaromatic compounds are a class of compounds that contain at least one nitro group (-NO2) attached to an aromatic ring . They are known for their wide range of applications in the production of dyes, pigments, pharmaceuticals, and explosives .

Scientific Research Applications

Chemical Synthesis and Heterocycles

"3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole" and similar compounds have been extensively studied for their reactivity and utility as building blocks in the synthesis of various heterocyclic compounds. For instance, the reactivity of related compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has made them valuable in synthesizing a range of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These derivatives serve as important scaffolds in the development of heterocyclic compounds with potential applications in medicinal chemistry and material science (Gomaa & Ali, 2020).

Medicinal Chemistry and Drug Development

The pyrazole ring, found within "this compound," is a core structure in many bioactive molecules, showcasing a wide array of applications in medicinal chemistry. Methyl-substituted pyrazoles, for example, have been recognized for their significant medicinal properties, exhibiting a broad spectrum of biological activities. This highlights the potential of compounds containing the pyrazole unit to serve as potent scaffolds in drug discovery, emphasizing their importance in generating new therapeutic leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Photosensitive Materials and Protecting Groups

Compounds related to "this compound," such as those incorporating nitrophenyl groups, have found applications in the development of photosensitive materials. Photosensitive protecting groups, including 2-nitrobenzyl, 3-nitrophenyl, and others, demonstrate significant promise in synthetic chemistry for their utility in creating light-sensitive materials, which are crucial in various technological and scientific applications (Amit, Zehavi, & Patchornik, 1974).

Safety and Hazards

Nitroaromatic compounds are generally considered hazardous due to their potential for explosive decomposition . They can also be harmful or irritating to the skin and eyes .

Future Directions

The future directions for research on “3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could focus on developing safer and more efficient methods for its production and use .

Properties

IUPAC Name

3-nitro-1-[(3-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(6-9)7-12-5-4-10(11-12)14(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFOIHQIVOPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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